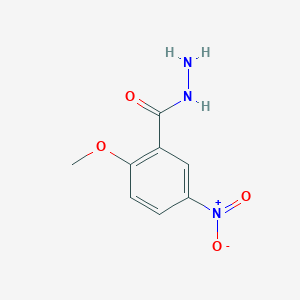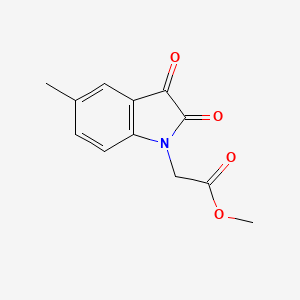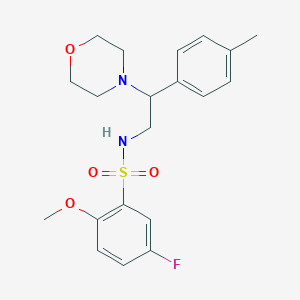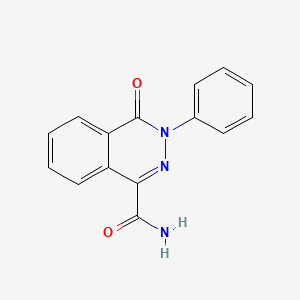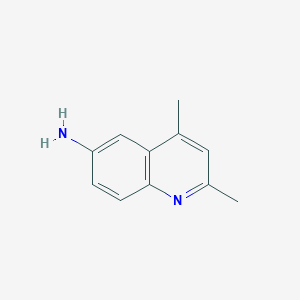
2,4-Dimethylquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylquinolin-6-amine is a chemical compound with the CAS Number: 84264-43-7 . It has a molecular weight of 172.23 and its IUPAC name is 2,4-dimethyl-6-quinolinamine .
Synthesis Analysis
The synthesis of quinoline compounds, such as 2,4-Dimethylquinolin-6-amine, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylquinolin-6-amine consists of a quinoline ring with two methyl groups attached at the 2 and 4 positions and an amine group at the 6 position .Chemical Reactions Analysis
Quinoline compounds, including 2,4-Dimethylquinolin-6-amine, have been used in various chemical reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
2,4-Dimethylquinolin-6-amine is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Anticancer Agent Development
2,4-Dimethylquinolin-6-amine derivatives have been identified as potent anticancer agents. Notably, a study found N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine to be a strong apoptosis inducer and efficacious in various cancer models, including human MX-1 breast and other mouse xenograft cancer models. It also showed excellent blood-brain barrier penetration, making it a significant clinical candidate for cancer treatment (Sirisoma et al., 2009).
2. Antimalarial Drug Development
Research into polysubstituted 2,4-dimethylquinolines has highlighted their potential as antimalarial drugs. Synthesis methods have been developed for 6-amino-2,4-dimethylquinoline derivatives, starting from 2,5-dichloraniline, showing promise for treating malaria (Parushev et al., 1991).
3. Spectrofluorimetric Analysis
The compound 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu) has been used as a fluorigenic reagent for spectrofluorimetric determination of aliphatic amines. It selectively reacts with primary and secondary aliphatic amines, producing strong fluorescence. This application is useful for analyzing aliphatic amines in water samples (Cao et al., 2003).
4. Analytical Chemistry Applications
In analytical chemistry, derivatives of 2,4-dimethylquinolin-6-amine are used for the profiling and quantitation of amine group-containing metabolites. These derivatives are applied in techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for the fractionation and quantification of complex mixtures of amine compounds (Boughton et al., 2011).
5. Inhibitors of Dihydrofolate Reductase (DHFR)
Compounds derived from 2,4-dimethylquinolin-6-amine have been designed as inhibitors of DHFR, an enzyme targeted in the treatment of opportunistic infections and cancer. They have shown significant potency and selectivity against DHFR from Pneumocystis carinii and Toxoplasma gondii, and some analogues also exhibit antitumor activities (Gangjee et al., 1995).
Wirkmechanismus
Target of Action
Quinoline amines, a class of compounds to which 2,4-dimethylquinolin-6-amine belongs, have been studied for their anticancer properties . They have been found to interact with non-small cell lung cancer cell lines, such as A549 .
Mode of Action
It’s known that quinoline amines can inhibit cell proliferation in cancer cell lines . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of these cells .
Biochemical Pathways
It’s suggested that quinoline amines may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It’s noted that the compounds in this study, including quinoline amines, are predicted to satisfy the adme profile , which suggests that they have suitable properties for bioavailability.
Result of Action
One of the quinoline amines studied was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value (ic50) of 294 μM . This suggests that 2,4-Dimethylquinolin-6-amine may have similar cytotoxic effects.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and use of 2,4-Dimethylquinolin-6-amine and similar compounds could involve further exploration of their synthesis methods and potential applications . There is also interest in developing new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Eigenschaften
IUPAC Name |
2,4-dimethylquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPRKPDAIMNAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

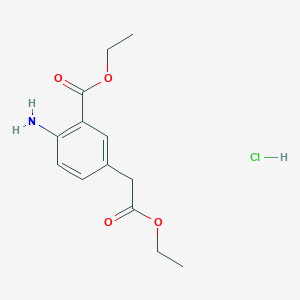
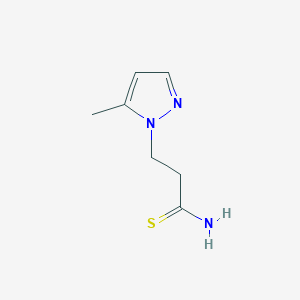
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
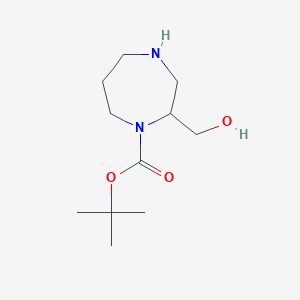
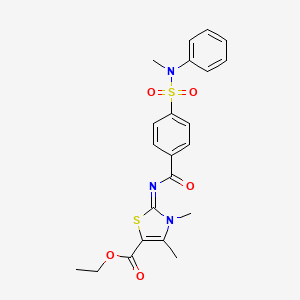
![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)
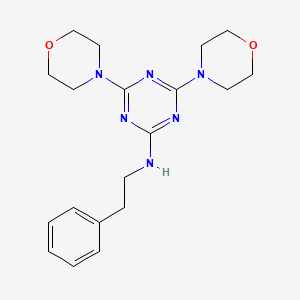
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

